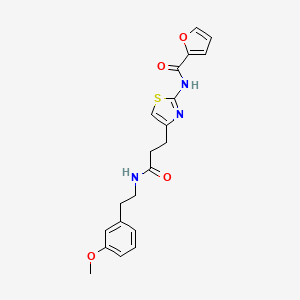

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

N-[4-[3-[2-(3-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-26-16-5-2-4-14(12-16)9-10-21-18(24)8-7-15-13-28-20(22-15)23-19(25)17-6-3-11-27-17/h2-6,11-13H,7-10H2,1H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFGXXHWFXACKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the furan ring: The thiazole intermediate is then reacted with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Introduction of the methoxyphenethyl group: This step involves the reaction of the intermediate with 3-methoxyphenethylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Its properties may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for various biological pathways.

- Receptor Binding : It may interact with certain receptors, potentially influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various pathogens.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects. Potential applications include:

-

Antitumor Activity : Research indicates that similar compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism Description Apoptosis Induction Triggers programmed cell death in cancer cells. Cell Cycle Arrest Prevents cancer cells from dividing and proliferating. - Kinase Inhibition : It may act as a selective inhibitor of certain kinases critical in cancer signaling pathways.

Industry

In industrial applications, this compound could be utilized in developing new materials with specific properties, such as polymers or coatings that require enhanced performance characteristics.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study demonstrated that derivatives of this compound showed significant inhibition of tumor cell lines in vitro, indicating its potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) :

- Research into the structure-activity relationship has revealed that modifications to the methoxy group can enhance biological activity, providing insights for future drug development.

-

Antimicrobial Activity :

- Various derivatives have been tested against bacterial strains and have shown promising results, suggesting potential use in treating infections.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

- N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the thiazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a methoxyphenethyl group, contributing to its unique biological profile. The molecular formula is , and it has a molecular weight of 399.5 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and furan rings, and the introduction of the methoxyphenethyl group .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It might interact with various receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.

In Vitro Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, derivatives containing thiazole rings have shown promising results in enzyme inhibition assays. One study highlighted that modifications to the thiazole structure can enhance binding affinity to carbonic anhydrase (CA) isozymes, suggesting that this compound may also possess similar properties .

Case Studies

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for N-(4-(3-((3-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives under controlled pH (5–7) and temperature (60–80°C) .

- Step 2 : Introduction of the 3-methoxyphenethylamine moiety via amide coupling using coupling agents like EDC/HOBt in dry DMF .

- Step 3 : Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Optimization requires monitoring intermediates using TLC and adjusting solvent polarity (e.g., THF for solubility) to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR :

- Thiazole protons appear as singlets near δ 7.2–7.5 ppm.

- Methoxy group (-OCH3) resonates as a singlet at δ 3.7–3.8 ppm.

- Furan carbonyl (C=O) shows a carbon signal at ~165–170 ppm .

- HRMS : Exact mass should match the molecular formula (C21H22N3O4S) with <2 ppm error .

- FT-IR : Stretch bands at 1680–1700 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (thiazole C-S) confirm functional groups .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Replicate Conditions : Standardize cell lines (e.g., ATCC-validated), culture media, and assay protocols (e.g., incubation time/temperature) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS over 24h .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or thermal shift assays .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound, particularly oral bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyphenethyl moiety, enhancing intestinal absorption .

- Formulation : Nanoemulsions or liposomal encapsulation to bypass first-pass metabolism. Characterize using dynamic light scattering (DLS) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 inhibition assays guide structural tweaks .

Q. How can computational methods guide the exploration of structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR PDB:1M17). Prioritize substituents enhancing hydrogen bonding (e.g., -OH, -NH2) .

- QSAR Models : Train on datasets of thiazole derivatives with reported IC50 values. MOE or Schrodinger Suite can identify critical descriptors (e.g., logP, polar surface area) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational flexibility of the furan-carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.